NLRP3-IN-2 is a potent and selective inhibitor of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. [1] Originally developed as a synthetic intermediate for the sulfonylurea drug Glyburide, this compound was specifically characterized for its ability to inhibit NLRP3 inflammasome formation and subsequent cytokine release in both macrophage and cardiomyocyte cell models, as well as in vivo models of acute inflammation. [REFS-1, REFS-2]
A common procurement question is whether to substitute NLRP3-IN-2 with its parent compound, Glyburide, which also exhibits NLRP3 inhibitory activity. This substitution is ill-advised for most research applications. Glyburide is a potent anti-diabetic drug that functions by inhibiting ATP-sensitive potassium channels, leading to insulin release and a strong hypoglycemic effect. [1] This activity introduces a critical confounding variable in nearly all in vivo and many in vitro models of inflammation. NLRP3-IN-2 was specifically designed and validated to be free of the cyclohexylurea moiety responsible for insulin release, thereby decoupling NLRP3 inhibition from effects on glucose metabolism and providing a cleaner tool for inflammation research. [2]
Unlike its parent compound Glyburide, a potent hypoglycemic agent, NLRP3-IN-2 was demonstrated to have no effect on plasma glucose levels in mice. [1] In an acute myocardial infarction model, administration of NLRP3-IN-2 at an effective anti-inflammatory dose (100 mg/kg) did not alter blood glucose from baseline, whereas Glyburide induces significant hypoglycemia that would confound inflammatory readouts. [1]
| Evidence Dimension | Effect on Plasma Glucose |
| Target Compound Data | No significant change from baseline |
| Comparator Or Baseline | Glyburide (causes significant hypoglycemia) |
| Quantified Difference | Qualitatively absolute (presence vs. absence of effect) |
| Conditions | In vivo mouse model, 100 mg/kg i.p. administration. |
This allows for the unambiguous attribution of observed anti-inflammatory effects to NLRP3 inhibition, a critical requirement for studies in metabolic and cardiovascular disease models.
In a mouse model of acute myocardial infarction (AMI), treatment with NLRP3-IN-2 resulted in a significant, quantifiable reduction in tissue damage. [1] The administration of the compound led to a greater than 40% reduction in infarct size as measured by TTC staining and a more than 70% reduction in troponin I levels compared to vehicle-treated controls. [1] This was accompanied by a >90% reduction in cardiac caspase-1 activity, confirming target engagement in the tissue of interest. [1]
| Evidence Dimension | Infarct Size Reduction (TTC) |
| Target Compound Data | >40% reduction |
| Comparator Or Baseline | Vehicle-treated control group |
| Quantified Difference | >40% |
| Conditions | Mouse model of acute myocardial infarction (ischemia-reperfusion). |
This provides strong, quantitative evidence of bioavailability and efficacy in a complex disease model, justifying its use in preclinical therapeutic development over compounds with only in vitro characterization.
NLRP3-IN-2 demonstrates high solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent for preparing high-concentration stock solutions. Technical datasheets report solubility up to 50 mM (18.44 mg/mL). This property contrasts with many other small molecule inhibitors that suffer from poor solubility, complicating accurate dosage and leading to precipitation in assays.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥ 50 mM |
| Comparator Or Baseline | General class of poorly soluble small molecule inhibitors |
| Quantified Difference | High solubility enables straightforward preparation of concentrated, stable stock solutions. |
| Conditions | Standard laboratory conditions (e.g., room temperature). |
Excellent solubility reduces experimental variability, minimizes compound waste, and simplifies the laboratory workflow, making it a more reliable and process-friendly tool for routine use.
The primary use case for NLRP3-IN-2 is in animal models where inflammation is studied in the context of metabolic diseases like obesity, diabetes, or non-alcoholic steatohepatitis. Its proven lack of effect on glucose metabolism ensures that any observed therapeutic benefit can be directly attributed to the inhibition of the NLRP3 inflammasome. [REFS-1, REFS-2]
Given its demonstrated, significant cardioprotective effects in reducing infarct size and cardiac troponin levels, this compound is a validated tool for research into therapies for myocardial infarction, stroke, and other conditions involving ischemia-reperfusion injury. [1]
NLRP3-IN-2 has been shown to inhibit NLRP3-dependent processes like ASC oligomerization and IL-1β release with selectivity over other inflammasomes like AIM2 at relevant concentrations. This makes it a suitable tool for dissecting complex inflammatory pathways and confirming the specific contribution of the NLRP3 axis.
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